
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells.
作用机制
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein. This binding prevents BMI-1 from interacting with other proteins and DNA, which is necessary for its function in cancer stem cells. By inhibiting BMI-1, 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide can prevent the self-renewal of cancer stem cells and promote their differentiation into non-tumorigenic cells.
Biochemical and Physiological Effects:
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of BMI-1, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the expression of genes involved in cancer cell proliferation and survival. 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide is its specificity for BMI-1. This specificity reduces the potential for off-target effects and toxicity. However, one limitation of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has a short half-life, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide. One area of interest is the development of more potent and selective BMI-1 inhibitors. Another area of interest is the combination of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide in combination with immunotherapy is an area of active research. Finally, the development of more effective formulations of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide for in vivo administration is an important area of future research.
合成方法
The synthesis of 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide involves several steps. The first step is the synthesis of 2-amino-5-methylthiazole, which is then reacted with 2-bromo-6-methylpyridine to form 2-(2-pyridyl)-5-methylthiazole. This compound is then reacted with isobutyryl chloride to form the final product, 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide.
科学研究应用
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. Cancer stem cells are thought to be responsible for tumor initiation, progression, and recurrence, and targeting these cells is a promising approach for cancer therapy. 4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
属性
IUPAC Name |
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)13-15-9(3)11(18-13)12(17)16-10-6-4-5-7-14-10/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNCZJKFEBFJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

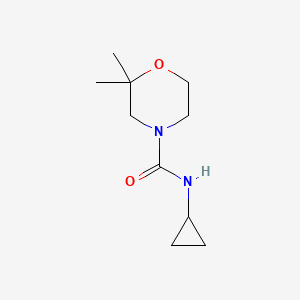
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
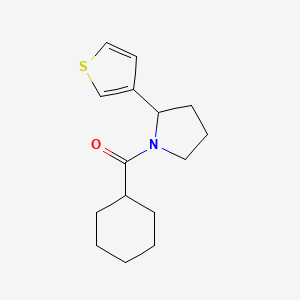

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)

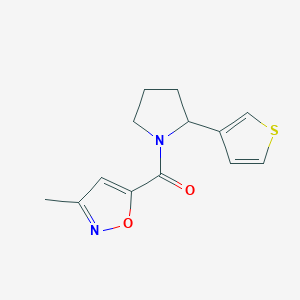

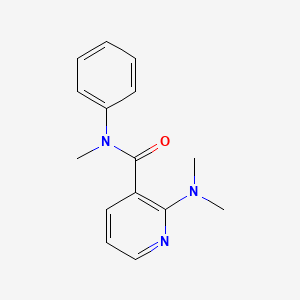

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)
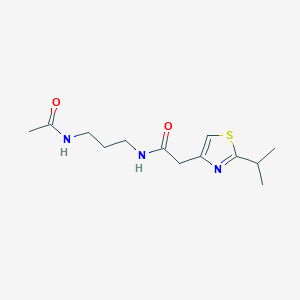
![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)